6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid is a complex organic compound characterized by its unique structure that combines a benzo[c]chromene moiety with an acetamidohexanoic acid group. This compound has drawn attention in the field of medicinal chemistry due to its potential therapeutic applications. The molecular formula for this compound is , and it has a molecular weight of approximately 303.33 g/mol.
The compound features a benzo[c]chromene backbone, which is known for its diverse biological activities, including anti-inflammatory and antioxidant properties. The presence of the acetamido group enhances its solubility and reactivity, making it a candidate for various pharmaceutical applications.
The chemical reactivity of 6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid can be attributed to several functional groups present in its structure:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that compounds related to 6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid exhibit significant biological activities:
The synthesis of 6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid typically involves multi-step organic reactions:
The potential applications of 6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid include:
Interaction studies are crucial for understanding how 6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid interacts with biological targets:
Several compounds share structural characteristics with 6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-Methyl-6-Oxohexanoic Acid | C₇H₁₂O₃ | Simple oxoacid derivative; lower complexity |
| 1-Hydroxy-3-methylbenzo[c]chromen | C₁₄H₁₄O₃ | Lacks amino and hexanoic components; different biological profile |
| [(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen)-3-yloxy]acetic Acid | C₁₅H₁₄O₅ | Similar chromene structure but without the hexanoic acid moiety |
The uniqueness of 6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yloxy]acetyl}amino)hexanoic acid lies in its combination of a complex chromene structure with an aminohexanoic acid component. This configuration may enhance both solubility and biological activity compared to simpler analogs.